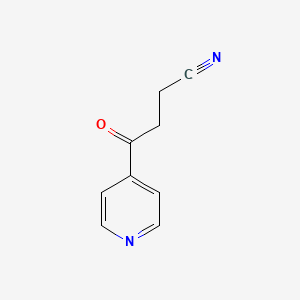

4-Oxo-4-pyridin-4-ylbutanenitrile

Cat. No. B3383820

Key on ui cas rn:

49835-53-2

M. Wt: 160.17 g/mol

InChI Key: UTISRGMYIPHHBR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04304777

Procedure details

C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile--To a stirred mixture containing 29.4 g. of sodium cyanide and 500 ml. of acetonitrile, after stirring said mixture for ten minutes, was added dropwise over a period of three hours a solution containing 64.2 g. of 4-pyridinecarboxaldehyde in 500 ml. of acetonitrile and the resulting mixture was stirred at room temperature for one hour. To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g. of acrylonitrile in 200 ml. of acetonitrile and the resulting reaction mixture was stirred overnight at room temperature. The reaction mixture was stripped in vacuo of solvent at a temperature not exceeding 54° C. The semi-solid residue was cooled, mixed well with 400 ml. of chloroform, and the mixture filtered. The chloroform was distilled off in vacuo at a temperature not exceeding 50° C. and the residual oily residue was extracted with three 200 ml. portions of toluene. The toluene solution was filtered through diatomaceous earth and the filtrate was distilled in vacuo below 50° C. to remove the toluene. The residue on chilling crystallized. A tiny sample was saved and the remainder was dissolved in 50 ml. of warm isopropyl alcohol. The solution was cooled and then diluted slowly with 125 ml. of ether, chilled and seeded with a crystal obtained from said tiny sample. The crystalline product that separated was collected, washed with 25 ml. of 1:3 (v:v) mixture of isopropyl alcohol:ether, and air-dried to yield 52.1 g of 4-oxo-4-(4-pyridinyl)butanenitrile, m.p. 53.5°-55° C.

[Compound]

Name

C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.[Na+].[N:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(#N)C>[O:11]=[C:10]([C:7]1[CH:8]=[CH:9][N:4]=[CH:5][CH:6]=1)[CH2:14][CH2:13][C:12]#[N:15] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred overnight at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for ten minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a period of three hours a solution

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 64.2 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceeding 54° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The semi-solid residue was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed well with 400 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

of chloroform, and the mixture filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The chloroform was distilled off in vacuo at a temperature not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceeding 50° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the residual oily residue was extracted with three 200 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The toluene solution was filtered through diatomaceous earth

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the filtrate was distilled in vacuo below 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the toluene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue on chilling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the remainder was dissolved in 50 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted slowly with 125 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of ether, chilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline product that separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 25 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of 1:3 (v:v) mixture of isopropyl alcohol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

ether, and air-dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CCC#N)C1=CC=NC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 52.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |